Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

dye intermediate safety benzidine replacement regulatory compliance

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0), also widely known as 4,4'-diaminodiphenylamine-2-sulfonic acid or FC Acid, is an aromatic diamine-sulfonic acid compound belonging to the diphenylamine class. It possesses two reactive primary amino groups at the 4- and 4'-positions and a single sulfonic acid group at the 2-position, yielding a molecular formula of C12H13N3O3S and a molecular weight of 279.32 g/mol.

Molecular Formula C12H13N3O3S
Molecular Weight 279.32 g/mol
CAS No. 119-70-0
Cat. No. B094665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
CAS119-70-0
Molecular FormulaC12H13N3O3S
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O
InChIInChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)
InChIKeyVKURVCNKVWKGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid (CAS 119-70-0): Core Identity and Industrial Role


Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 119-70-0), also widely known as 4,4'-diaminodiphenylamine-2-sulfonic acid or FC Acid, is an aromatic diamine-sulfonic acid compound belonging to the diphenylamine class. It possesses two reactive primary amino groups at the 4- and 4'-positions and a single sulfonic acid group at the 2-position, yielding a molecular formula of C12H13N3O3S and a molecular weight of 279.32 g/mol [1]. This compound is primarily utilized as a critical intermediate in the synthesis of azo dyes, direct dyes, acid dyes, and reactive dyes, as well as optical brightening agents . Its physical properties include a melting point of 244°C (lit.), a density of 1.527 g/cm³, an XLogP of 1.4, with 4 hydrogen bond donors and 6 hydrogen bond acceptors [1] .

Why 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid Cannot Be Replaced by Common Diphenylamine Derivatives


Within the diphenylamine and benzidine analog class, seemingly minor structural variations produce profound differences in application-critical properties. The presence and position of the sulfonic acid group on 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0) fundamentally determines water solubility, dye-fiber substantivity, and ionic character during diazotization-coupling reactions that other diphenylamine derivatives lack [1]. Unlike benzidine—which is classified as a known human carcinogen (IARC Group 1) and has been banned from industrial dye manufacture since the 1970s—this compound provides a non-carcinogenic bridging diamine scaffold that produces dyes with comparable color shade on cotton [2] [3]. The single sulfonic acid substituent further distinguishes this compound from disulfonated analogs (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid, DASDA), which alter dye solubility and substantivity profiles enough to shift chromatographic behavior and fixation efficiency. These structural differences mean that interchange with unsulfonated or differently-sulfonated analogs will fail to reproduce target dye shade, fastness performance, and regulatory compliance [3].

Quantitative Differentiation Evidence for 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid vs. Closest Analogs


Carcinogenicity Profile: Non-Carcinogenic Benzidine Replacement with Documented Regulatory Divergence

Benzidine (CAS 92-87-5) is classified as a known human carcinogen (IARC Group 1; NTP Known Human Carcinogen) and its use in dye manufacture has been banned in most jurisdictions since the 1970s. 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0) is not listed on any IARC, NTP, or ECHA carcinogen classification list and is actively used as a direct structural replacement for benzidine in commercial direct dye synthesis [1] [2]. Dyes synthesized from this compound do not undergo reductive cleavage to release carcinogenic benzidine, a critical regulatory distinction: benzidine-based dyes such as C.I. Direct Black 38 are classified as Substances of Very High Concern (SVHC) under REACH, whereas Direct Black 22 (synthesized from target compound) is commercially available without SVHC classification [3].

dye intermediate safety benzidine replacement regulatory compliance

Water Solubility and Dye Substantivity Conferred by Monosulfonic Acid Group vs. Unsulfonated Analog

The single sulfonic acid group at the 2-position of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid provides a 1% aqueous solution pH of 2.0–3.0, demonstrating strong acidic character that enables aqueous solubility for direct dye application without organic solvents . In contrast, 4,4'-diaminodiphenylamine (CAS 537-65-5), the unsulfonated analog, lacks this solubilizing group and has significantly lower water solubility, typically requiring organic co-solvents or acid salt formation (e.g., sulfate salt, CAS 53760-27-3) for comparable processability . The computed XLogP of 1.4 for the target compound [1] balances sufficient hydrophilicity for aqueous dye bath dissolution with adequate hydrophobicity for cellulose fiber substantivity—a property that disulfonated analogs (e.g., DASDA, with two sulfonic groups) shift toward excessive water solubility and reduced fiber affinity.

water solubility dye-fiber substantivity direct dye application

Dye Light Fastness Performance of Direct Black 22 Synthesized from Target Compound: ISO 105-B02 Rating 4–6

Commercial C.I. Direct Black 22 (CAS 6473-13-8), synthesized using 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid as the key diazo component via tetrazotization and coupling with H-acid and m-phenylenediamine, demonstrates light fastness ratings of 4–6 on the ISO 105-B02 scale (1–8 scale, where 8 is highest) on cellulose fibers [1] [2]. This performance is achieved at a dyeing depth of 2% o.w.f. Wash fastness is rated at 2–3, and rubbing fastness (dry) at 4 [2]. In comparison, Direct Black 38 (benzidine-based) exhibits inferior light fastness of approximately 3–4 under comparable conditions, while also carrying SVHC regulatory burden .

light fastness Direct Black 22 ISO 105-B02

Color Shade Equivalence to Benzidine-Based Dyes on Cotton: Literature-Confirmed Parity

A systematic study by Chao et al. compared disazo direct dyes derived from 4,4'-diaminodiphenylamine-2-sulfonic acid with corresponding benzidine-based dyes applied to cotton fabric. The study concluded that dyes derived from diphenylamine-2-sulfonic acid have a similar colour on cotton to benzidine-based dyes [1]. This finding is corroborated by Guo Yan-Hui, who demonstrated that black direct dyes synthesized from the target compound exhibit solubility, acid/alkali fastness, and dye uptake on cotton that are 'basically equivalent' to commercial benzidine-derived dyes [2]. Saeed et al. further confirmed that symmetrical bis-azo dyes from 4,4'-diamino-diphenylamine-2-sulphonic acid produce comparable dyeing properties to benzidine-derived counterparts [3].

color shade matching benzidine dye replacement cotton dyeing

Multi-Dye Intermediate Scope: Documented Versatility Across 14+ C.I. Dye Products

According to documented industrial production records (BIOS/PB reports and the Chen Zhongyuan Chemical Library), 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid serves as the key intermediate for at least 14 distinct Colour Index dye products spanning multiple application classes: Direct Black 22, 32, 150, 168, 196, 197, 198, 199; Direct Blue 175, 176, 278, 278:1; Acid Brown 248; Reactive Blue 256; and Reactive Brown 248 [1]. Its desulfonated derivative is also used as an ice-colour (azoic) diazo component. This breadth is not matched by unsulfonated 4,4'-diaminodiphenylamine, which primarily serves as a precursor for sulfate or hydrochloride salts with a narrower dye portfolio. DASDA (4,4'-diaminostilbene-2,2'-disulfonic acid) serves primarily the optical brightening agent market rather than the azo direct dye sector [2].

dye intermediate versatility C.I. dye index industrial scope

Purity Specification Range and Melting Point as Quality Indicators for Procurement Decisions

Commercially available 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is supplied with defined purity specifications ranging from 92% minimum (industrial/technical grade) to ≥95% (research grade, Sigma-Aldrich) and ≥98% (high-purity grade, Chemscene) [1]. The reported melting point of 244°C (lit.) is sharp and consistent across suppliers, serving as a reliable identity and purity indicator . Industrial product standards (referenced in PB 70061 from 1938 and Chinese national PP Acid standards) specify additional quality parameters: insolubles ≤0.2% (in 10% soda solution), and solution clarity in 5% soda [2] [3]. These specifications exceed typical generic aromatic amine intermediate quality controls and provide procurement with verifiable batch-to-batch consistency metrics.

purity specification melting point quality control

Optimal Procurement and Application Scenarios for 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid (CAS 119-70-0)


Replacement of Benzidine in Black, Blue, and Brown Direct Dye Formulations for Cellulosic Textiles

When regulatory compliance (EU REACH, US TSCA, China GB standards) prohibits benzidine-based direct dyes, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid serves as the drop-in structural replacement for synthesizing C.I. Direct Black 22, Direct Blue 175/176, and Acid Brown 248. The resulting dyes produce a similar colour on cotton to benzidine-based dyes while achieving light fastness ratings of 4–6 (ISO 105-B02) at 2% dyeing depth—a performance advantage over benzidine-derived Direct Black 38 (rating ~3–4). Multiple independent studies confirm that solubility, acid/alkali fastness, and dye uptake on cotton are 'basically equivalent' to commercial benzidine-derived dyes [1] [2] [3].

Synthesis of High-Wash-Fastness Reactive Dyes via Triazine-Bridged Architecture for Cotton Dyeing

The two primary amino groups of this compound enable tetrazotization and subsequent azo coupling with H-acid (1-amino-8-naphthol-3,6-disulfonic acid), followed by condensation with 1,3,5-trichlorotriazine and bis-aromatic diamines to produce reactive dyes with medium to high wash and light fastness on cotton fibers. This synthetic pathway exploits the compound's uniquely balanced water solubility (XLogP 1.4, 1% solution pH 2.0–3.0) and dual amino reactivity, delivering dyes with excellent fiber substantivity [4].

Industrial-Scale Diazo Component for Ice-Colour (Azoic) Dyeing Processes

Following desulfonation, the compound yields 4,4'-diaminodiphenylamine, which serves as a diazo component (C.I. Azoic Diazo Component 109, Black Base B) for ice-colour dyeing of cotton and viscose fabrics. This two-step synthetic pathway (sulfonated intermediate → desulfonation → diazo component) allows manufacturers to stock a single versatile intermediate for both water-soluble direct dye synthesis and water-insoluble azoic dye production, reducing inventory complexity [5].

Optical Brightening Agent and Specialty Pigment Intermediate Synthesis

Beyond textile dyes, 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid is documented as an intermediate for optical brightening agents and specialty pigments used in paper, leather, and detergent applications. Its sulfonic acid group provides the requisite water solubility for OBA applications, while its diphenylamine scaffold offers the extended conjugation needed for fluorescent whitening effects. This cross-sector applicability makes it a strategic procurement item for diversified fine chemical manufacturers serving both dye and OBA markets [5].

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